Cinnamylester

Übersicht

Beschreibung

It is characterized by a non-aromatic carbon-carbon double bond, which allows it to exist in both Z and E configurations . This compound naturally occurs in the fresh bark of cinnamon species, such as Cinnamomum zeylanicum Blume, and is known for its sweet, floral, and balsamic odor . Cinnamyl acetate is widely used as a flavoring agent in food products and as a fragrance ingredient in cosmetics and toiletries .

Wissenschaftliche Forschungsanwendungen

Flavoring and Fragrance

Cinnamyl acetate is extensively utilized in the food industry as a flavoring agent. Its sweet and fruity aroma makes it suitable for various products, including:

- Baked Goods : Enhances the flavor profile of bread and pastries.

- Confectionery : Used in candies and desserts.

- Animal Feed : Improves palatability for livestock .

In addition to food applications, cinnamyl acetate is prevalent in the cosmetic industry as a fragrance component in perfumes, lotions, and toiletries .

Antimicrobial Activity

Research has demonstrated that cinnamyl acetate exhibits significant antimicrobial properties. Studies indicate its effectiveness against various pathogens:

- Fungal Activity : At concentrations of 300 μg/mL, cinnamyl acetate showed antifungal effects against multiple strains .

- Bacterial Inhibition : It has been reported to possess antibacterial properties against specific bacteria, contributing to its use in preserving food products .

Therapeutic Potential

Cinnamyl acetate's therapeutic applications are gaining attention due to its anti-inflammatory and antioxidant properties. Key findings include:

- Anti-inflammatory Effects : In vitro studies have shown that cinnamyl acetate can inhibit inflammatory markers in macrophages exposed to lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases .

- Antioxidant Activity : The compound has been linked to antioxidant effects that may protect against oxidative stress-related diseases .

Insecticidal Properties

Cinnamyl acetate also demonstrates insecticidal activity, particularly as a repellent against mosquito species such as Anopheles gambiae, making it useful for public health applications . Its presence in essential oils contributes to the natural pest control strategies.

Table 1: Summary of Research Findings on Cinnamyl Acetate

Wirkmechanismus

Target of Action

Cinnamyl acetate is a chemical compound of the cinnamyl ester family . It’s a fragrance ingredient found in cinnamon leaf oil . The primary targets of cinnamyl acetate are pathogenic fungi and bacteria . It interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Mode of Action

Cinnamyl acetate exhibits antimicrobial activity by interacting directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the microbial cell wall, leading to cell death .

Biochemical Pathways

Cinnamyl acetate is an acetate ester resulting from the formal condensation of cinnamyl alcohol with acetic acid . It naturally occurs in fresh bark of cinnamon (Cinnamomum zeylanicum Blume and other Cinnamomum species), with concentrations of 2,800–51,000 ppm .

Pharmacokinetics

pylori through molecular docking, MD Simulations and ADMET analyses revealed that cinnamyl acetate exhibited a significant level of pharmacokinetic and drug-likeness conformity .

Result of Action

The molecular and cellular effects of cinnamyl acetate’s action are primarily its antimicrobial properties. It has been shown to have significant antibacterial and antifungal activities . It disrupts the integrity of the microbial cell wall, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cinnamyl acetate. For instance, the concentration of cinnamyl acetate in cinnamon can vary depending on the species of Cinnamomum and the part of the plant used . Additionally, the antimicrobial activity of cinnamyl acetate can be influenced by the specific strain of microorganism, as well as the presence of other compounds in the environment .

Biochemische Analyse

Biochemical Properties

Cinnamyl acetate is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found that cinnamyl acetate showed significant binding interactions with virB4 and virB9 proteins

Molecular Mechanism

The molecular mechanism of cinnamyl acetate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been suggested that cinnamyl acetate may influence the biosynthesis of benzyl acetate by regulating the production of key precursors such as benzaldehyde and benzyl alcohol .

Metabolic Pathways

Cinnamyl acetate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it has been suggested that cinnamyl acetate may be involved in the biosynthesis of dibenzocyclooctadiene lignans, with PmPAL enzymes and PmMYB4 transcription factors playing important roles in regulating the accumulation of key biosynthetic precursors to these compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cinnamyl acetate can be synthesized through various methods. One common method involves the reaction of cinnamyl alcohol with acetic anhydride in the presence of a catalyst such as phosphoric acid or tosic acid . The reaction is typically carried out at temperatures ranging from 20°C to 45°C, with the cinnamyl alcohol being added dropwise over several hours . Another method involves the use of isopropenyl acetate and p-toluenesulfonic acid in dichloromethane or acetonitrile as solvents, with reaction times ranging from 16 to 36 hours .

Industrial Production Methods

Industrial production of cinnamyl acetate often involves the extraction of cinnamon oil from the bark of cinnamon trees, followed by rectification to separate high-purity cinnamyl acetate . This process typically involves controlling the temperature, reflux ratio, and vacuum degree to achieve the desired purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Cinnamyl acetate undergoes various chemical reactions, including:

Oxidation: Cinnamyl acetate can be oxidized to form cinnamic acid or cinnamaldehyde.

Reduction: Reduction of cinnamyl acetate can yield cinnamyl alcohol.

Substitution: The acetate group in cinnamyl acetate can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Cinnamic acid, cinnamaldehyde.

Reduction: Cinnamyl alcohol.

Substitution: Various substituted cinnamyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Cinnamyl acetate is similar to other cinnamyl derivatives such as cinnamic acid, cinnamaldehyde, and cinnamyl alcohol . it is unique in its sweet, floral odor and its use as a flavoring and fragrance agent . Unlike cinnamic acid and cinnamaldehyde, cinnamyl acetate is less prone to oxidation and has a more stable ester functional group .

List of Similar Compounds

- Cinnamic acid

- Cinnamaldehyde

- Cinnamyl alcohol

- 2-methoxy-cinnamaldehyde

Biologische Aktivität

Cinnamyl acetate, a compound derived from cinnamon oil, exhibits a range of biological activities that make it significant in both pharmacological and industrial applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Cinnamyl acetate is an ester formed from cinnamyl alcohol and acetic acid. It is characterized by its pleasant aroma and is commonly used in perfumery and flavoring. The compound is part of the larger family of cinnamyl derivatives, which are known for their diverse biological activities.

Biological Activities

Cinnamyl acetate has been studied for various biological activities, including:

- Antimicrobial Activity : Cinnamyl acetate exhibits antibacterial, antifungal, and acaricidal properties. Studies have shown that it can inhibit the growth of several pathogenic bacteria and fungi. For instance, at concentrations of 300 μg/mL, cinnamon essential oils containing cinnamyl acetate demonstrated antifungal activity against multiple strains .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, potentially through the modulation of inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in vitro .

- Antioxidant Properties : Cinnamyl acetate acts as an antioxidant, neutralizing free radicals and protecting cells from oxidative stress. This activity is crucial for its potential therapeutic applications in conditions associated with oxidative damage .

- Cytotoxic Effects : Research indicates that cinnamyl acetate can induce apoptosis in cancer cells. It has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent .

The biological activities of cinnamyl acetate can be attributed to several mechanisms:

- Metabolism : Upon ingestion, cinnamyl acetate is hydrolyzed to cinnamyl alcohol by carboxylesterases. This metabolite can then be oxidized to cinnamaldehyde, which undergoes further biotransformation .

- Cell Cycle Arrest : Studies indicate that cinnamyl acetate can arrest the cell cycle in cancer cells at the G0/G1 phase, leading to increased apoptosis through the upregulation of pro-apoptotic proteins like Bax and caspases .

- Inhibition of Enzymatic Activity : Cinnamyl acetate has been shown to inhibit enzymes involved in inflammatory responses and microbial growth, contributing to its antimicrobial and anti-inflammatory effects .

Case Studies

Several studies have highlighted the efficacy of cinnamyl acetate:

- A study evaluating the antifungal activity of cinnamon essential oils found that cinnamyl acetate contributed significantly to the inhibition of fungal growth at various concentrations .

- Research on diabetic nephropathy indicated that cinnamon oil (rich in cinnamyl acetate) provided protective effects against renal damage induced by alloxan in rats. Parameters such as fasting blood glucose levels and kidney histology showed significant improvement with treatment .

Data Table: Biological Activities of Cinnamyl Acetate

Eigenschaften

CAS-Nummer |

21040-45-9 |

|---|---|

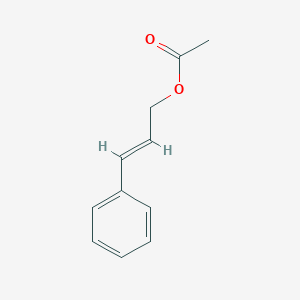

Molekularformel |

C11H12O2 |

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

[(Z)-3-phenylprop-2-enyl] acetate |

InChI |

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5- |

InChI-Schlüssel |

WJSDHUCWMSHDCR-YVMONPNESA-N |

SMILES |

CC(=O)OCC=CC1=CC=CC=C1 |

Isomerische SMILES |

CC(=O)OC/C=C\C1=CC=CC=C1 |

Kanonische SMILES |

CC(=O)OCC=CC1=CC=CC=C1 |

Aussehen |

Oil |

Siedepunkt |

263.00 to 265.00 °C. @ 760.00 mm Hg |

Dichte |

1.047-1.054 |

Key on ui other cas no. |

21040-45-9 103-54-8 |

Physikalische Beschreibung |

Liquid Colorless liquid; [Sigma-Aldrich MSDS] Colourless to slightly yellow liquid, sweet, balsamic, floral odou |

Löslichkeit |

insoluble in water; soluble in oils miscible (in ethanol) |

Synonyme |

cinnamyl acetate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cinnamyl acetate exert its antifungal effects?

A1: Cinnamyl acetate demonstrates potent antifungal activity, particularly against tree pathogenic fungi like Phellinus noxius []. While the exact mechanism remains under investigation, its efficacy is likely attributed to its ability to disrupt fungal cell wall integrity and interfere with critical metabolic processes.

Q2: Can cinnamyl acetate be used to control nematodes?

A2: Research suggests that cinnamyl acetate exhibits significant nematicidal activity against Meloidogyne incognita, a root-knot nematode []. It achieves this by inhibiting juvenile movement and egg hatching, effectively disrupting the nematode life cycle.

Q3: Is cinnamyl acetate effective against mosquitos?

A3: Cinnamyl acetate, often found in essential oils like those from Cinnamomum osmophloeum, demonstrates strong larvicidal activity against mosquito species like Aedes aegypti and Aedes albopictus []. This effect is attributed to its ability to penetrate the larval cuticle and interfere with essential physiological processes.

Q4: What is the molecular formula and weight of cinnamyl acetate?

A4: Cinnamyl acetate has the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol.

Q5: How can cinnamyl acetate be identified using spectroscopic techniques?

A5: Cinnamyl acetate can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide information about the compound's molecular weight, fragmentation pattern, and structural characteristics, enabling its identification and quantification in various matrices [, ].

Q6: How stable is cinnamyl acetate under different storage conditions?

A6: Cinnamyl acetate, particularly when present in complex mixtures like guava nectar, can degrade during storage, especially at higher temperatures and under light exposure. Refrigeration and protection from light are crucial for preserving its stability and aroma [].

Q7: Does the presence of other compounds influence the stability of cinnamyl acetate?

A7: Yes, the stability of cinnamyl acetate can be affected by the presence of other compounds. For example, in cinnamon bark oil, its conversion to cinnamaldehyde and other components occurs during processing, indicating a potential for interaction and degradation [].

Q8: Can cinnamyl acetate be synthesized using enzymatic catalysis?

A8: Yes, cinnamyl acetate can be efficiently synthesized through lipase-catalyzed transesterification reactions using cinnamyl alcohol and an acyl donor like vinyl acetate [, , ]. This enzymatic approach offers a sustainable and environmentally friendly alternative to traditional chemical synthesis methods.

Q9: What factors affect the efficiency of cinnamyl acetate synthesis using lipases?

A9: Factors like the type of lipase, reaction temperature, substrate molar ratio, and the presence of solvents or immobilization supports significantly influence the yield and selectivity of cinnamyl acetate synthesis [, , ].

Q10: Can computational methods predict the anti-corrosion properties of cinnamyl acetate?

A10: Yes, computational studies employing quantum chemical calculations, Monte Carlo simulations, and molecular dynamics simulations have provided insights into the anti-corrosion capabilities of cinnamyl acetate by analyzing its adsorption energies and interactions with metal surfaces [].

Q11: How does the chemical structure of cinnamyl acetate contribute to its biological activities?

A11: The presence of the acetate group, the phenyl ring, and the unsaturated double bond in the cinnamyl moiety all contribute to the molecule's overall hydrophobicity, reactivity, and ability to interact with biological targets, influencing its antifungal, larvicidal, and other activities.

Q12: Do structural modifications of cinnamyl acetate affect its biological activity?

A12: Yes, structural modifications, such as the introduction of substituents on the phenyl ring or alterations to the acetate group, can significantly impact the activity and potency of cinnamyl acetate. For instance, acetylation of cinnamaldehyde to form cinnamyl acetate can lead to a decrease in acaricidal activity [].

Q13: How can the stability and bioavailability of cinnamyl acetate be improved for potential pharmaceutical applications?

A13: Research is exploring various formulation strategies, such as encapsulation in nanoparticles or liposomes, to enhance the stability, solubility, and bioavailability of cinnamyl acetate, potentially leading to more effective drug delivery systems.

Q14: What are the common analytical methods used to quantify cinnamyl acetate in various matrices?

A14: Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is widely employed for the separation, identification, and quantification of cinnamyl acetate in complex mixtures like essential oils, plant extracts, and food products [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.